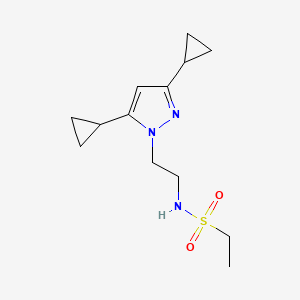

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

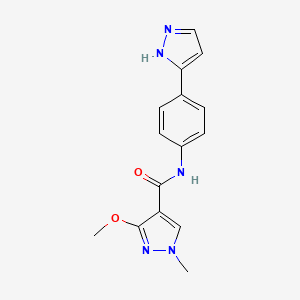

“N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide” is a chemical compound that is part of the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

Pyrazole is an organic compound of azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .科学的研究の応用

1. Anticancer and Antiviral Potential

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide derivatives have been synthesized and evaluated for their anticancer and antiviral properties. Research has shown that these compounds exhibit significant activity against various human tumor cell lines and viruses. For instance, certain derivatives demonstrated potential as anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) inhibitors, suggesting their potential use in antiviral therapies (Küçükgüzel et al., 2013).

2. Anti-Inflammatory and Analgesic Properties

Compounds containing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide have been found to possess anti-inflammatory and analgesic activities. This was established through various bioassays, indicating their potential for development into therapeutic agents for conditions requiring anti-inflammatory and pain-relieving treatments (Küçükgüzel et al., 2013).

3. Antimicrobial Efficacy

Studies have shown that certain derivatives of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide exhibit antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, demonstrating significant inhibitory effects. This suggests their potential use in developing new antimicrobial agents (Hassan, 2013).

4. Enzyme Inhibition for Disease Treatment

These compounds have been evaluated for their ability to inhibit specific enzymes, which is crucial for the treatment of various diseases. For example, they have been studied for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme important in the process of inflammation and pain. Inhibiting COX-2 can lead to potential treatments for conditions like arthritis and other inflammatory diseases (Penning et al., 1997).

5. Application in Agricultural Chemistry

In the field of agricultural chemistry, derivatives of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide have been used to develop new herbicides. Their ability to interfere with specific biological pathways in plants makes them effective in controlling unwanted vegetation, particularly in crops like rice (Yamamoto et al., 1994).

作用機序

While the specific mechanism of action for “N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide” is not explicitly mentioned in the search results, it is known that pyrazole derivatives can have various biological activities. For instance, a synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

特性

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-2-19(17,18)14-7-8-16-13(11-5-6-11)9-12(15-16)10-3-4-10/h9-11,14H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJRBZLYBVCUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

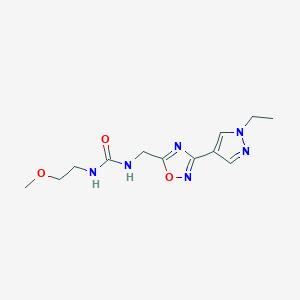

![4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B2921324.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2921326.png)

![4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B2921329.png)

![2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2921332.png)

![N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2921333.png)